molecular formula C10H12N2 B14694274 2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole CAS No. 31488-71-8

2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole

Katalognummer: B14694274
CAS-Nummer: 31488-71-8
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: GKIYSZCDLDAYKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole is a heterocyclic organic compound with the molecular formula C10H12N2. It is part of the benzimidazole family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with suitable aldehydes or ketones, followed by cyclization and methylation steps .

Industrial Production Methods

Industrial production methods for this compound are often based on scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-1,3-dimethyl-2-methylenebenzimidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylene group at the 2-position allows for unique substitution patterns and interactions compared to other benzimidazole derivatives .

Eigenschaften

CAS-Nummer

31488-71-8

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

1,3-dimethyl-2-methylidenebenzimidazole

InChI

InChI=1S/C10H12N2/c1-8-11(2)9-6-4-5-7-10(9)12(8)3/h4-7H,1H2,2-3H3

InChI-Schlüssel

GKIYSZCDLDAYKO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C)N(C2=CC=CC=C21)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.